
5-Chloro-2-(trichloromethyl)-6-(trifluoromethyl)-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-(trichloromethyl)-6-(trifluoromethyl)-1H-benzimidazole is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of both trichloromethyl and trifluoromethyl groups attached to a benzimidazole ring, making it a subject of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(trichloromethyl)-6-(trifluoromethyl)-1H-benzimidazole typically involves multi-step organic reactions. . The reaction conditions often require the use of specific catalysts and controlled environments to ensure the desired product yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to achieve high efficiency and cost-effectiveness while maintaining stringent safety and environmental standards .
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-2-(trichloromethyl)-6-(trifluoromethyl)-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: Halogen substitution reactions are common, where chlorine or fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents. The reactions are typically conducted under controlled temperatures and pressures to ensure optimal results .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of halogenated compounds .
Applications De Recherche Scientifique
5-Chloro-2-(trichloromethyl)-6-(trifluoromethyl)-1H-benzimidazole has several applications in scientific research:
Mécanisme D'action
The mechanism by which 5-Chloro-2-(trichloromethyl)-6-(trifluoromethyl)-1H-benzimidazole exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. The exact molecular targets and pathways are subjects of ongoing research, aiming to elucidate the compound’s full potential .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)pyridine
- 2-Chloro-5-(trifluoromethyl)pyrimidine
- 5-Chloro-2-(trichloromethyl)benzimidazole
Uniqueness
Compared to similar compounds, 5-Chloro-2-(trichloromethyl)-6-(trifluoromethyl)-1H-benzimidazole stands out due to its dual presence of trichloromethyl and trifluoromethyl groups. This unique combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
827042-54-6 |
|---|---|
Formule moléculaire |
C9H3Cl4F3N2 |
Poids moléculaire |
337.9 g/mol |
Nom IUPAC |
5-chloro-2-(trichloromethyl)-6-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C9H3Cl4F3N2/c10-4-2-6-5(1-3(4)9(14,15)16)17-7(18-6)8(11,12)13/h1-2H,(H,17,18) |
Clé InChI |
FMPCEVRRZGWZJV-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC2=C1NC(=N2)C(Cl)(Cl)Cl)Cl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


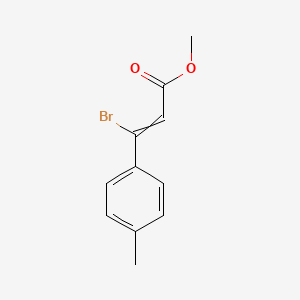
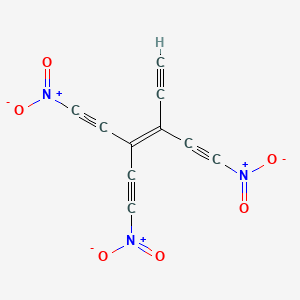
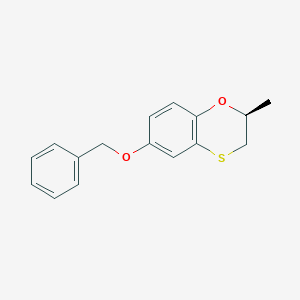
![N-[1-(2-methylphenyl)ethyl]aniline](/img/structure/B14205309.png)
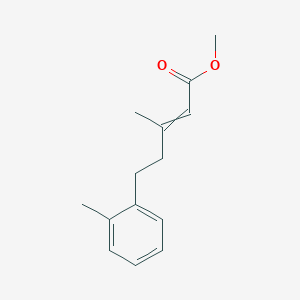
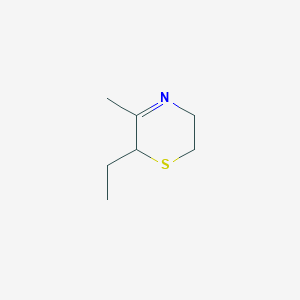



![1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(2-nitrophenyl)-](/img/structure/B14205363.png)
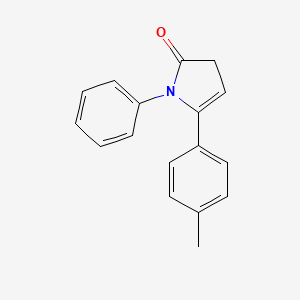
![3-Ethyl-6,6-dimethyl-7-oxo-4-oxa-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14205374.png)
![2(3H)-Furanone, dihydro-3-methyl-3-[[4-(trimethylsilyl)phenyl]seleno]-](/img/structure/B14205384.png)

